(2-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
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Overview
Description
2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is particularly interesting due to its unique structure, which combines a methylbenzoyl group with a pyridoindole framework, making it a valuable subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis method. This method uses phenylhydrazine and ketones or aldehydes as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may introduce halogen atoms or other functional groups into the molecule .
Scientific Research Applications
2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Tryptophan: An amino acid with an indole side chain.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its combination of a methylbenzoyl group with a pyridoindole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N2O |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2-methylphenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H18N2O/c1-13-6-2-3-7-14(13)19(22)21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h2-9,20H,10-12H2,1H3 |
InChI Key |
NVTCEUJHWFLJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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